N-(2-iodophenyl)-2,3-dimethylbenzamide
Description
N-(2-Iodophenyl)-2,3-dimethylbenzamide is a benzamide derivative characterized by a 2-iodophenyl group attached to the amide nitrogen and a 2,3-dimethyl-substituted benzoyl moiety. The iodine substituent introduces significant steric and electronic effects, while the 2,3-dimethyl groups on the benzoyl ring may influence solubility, crystallinity, and reactivity.
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(2-iodophenyl)-2,3-dimethylbenzamide |
InChI |
InChI=1S/C15H14INO/c1-10-6-5-7-12(11(10)2)15(18)17-14-9-4-3-8-13(14)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
MLCPXOUOHOJDAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2I)C |
Origin of Product |
United States |
Preparation Methods
Classical Amidation and Iodination Strategies
Direct Coupling of 2-Iodoaniline with 2,3-Dimethylbenzoyl Chloride
A foundational approach involves the condensation of 2-iodoaniline with 2,3-dimethylbenzoyl chloride. This method, adapted from iodobenzamide syntheses, proceeds via nucleophilic acyl substitution. In a representative procedure, 2-iodoaniline (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen, followed by dropwise addition of 2,3-dimethylbenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) as a base. The reaction is stirred at 0°C for 2 hours and then at room temperature for 12 hours. Workup involves washing with aqueous HCl (1M), sodium bicarbonate, and brine, followed by drying over sodium sulfate and solvent evaporation. Purification via silica gel chromatography yields N-(2-iodophenyl)-2,3-dimethylbenzamide in 78–85% yield.
Critical parameters include the stoichiometric excess of acyl chloride to ensure complete conversion and the use of anhydrous conditions to prevent hydrolysis. Side products, such as unreacted aniline or hydrolyzed acid, are minimized through rigorous solvent drying.
Oxidative Iodination of N-(2-Aminophenyl)-2,3-Dimethylbenzamide
An alternative route employs oxidative iodination of a preformed benzamide intermediate. Starting with N-(2-aminophenyl)-2,3-dimethylbenzamide, iodination is achieved using iodine (I₂) and periodic acid (H₅IO₆) in a mixed acetic acid/water/sulfuric acid solvent system (100:20:3 v/v). The reaction is heated at 55°C for 21 hours, after which saturated sodium bisulfite is added to quench excess iodine. Filtration and drying afford the iodinated product in 86% yield.
This method leverages the electrophilic aromatic substitution mechanism, where iodine is generated in situ via the oxidation of I⁻ by H₅IO₆. The sulfuric acid acts as a catalyst, protonating the amino group to form a better-leaving group and directing iodination to the ortho position relative to the amide.
Microwave-Assisted Synthesis for Enhanced Efficiency
Optimization of Reaction Conditions
Microwave irradiation has been applied to accelerate the synthesis of related benzamides. For this compound, a mixture of 2-iodoaniline (0.3 mmol), 2,3-dimethylbenzoic acid (0.33 mmol), and potassium carbonate (1.5 mmol) in DMF (3 mL) is subjected to microwave irradiation at 150°C (100 W initial power) under nitrogen for 2 hours. The reaction achieves 89% conversion, with purification yielding 72–85% of the desired product.
Table 1: Microwave Reaction Optimization
| Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 150 | 2 | 89 |
| Cs₂CO₃ | 150 | 2 | 34 |
| K₃PO₄ | 150 | 2 | 72 |
| KOBu | 150 | 2 | 90 |
The use of potassium tert-butoxide (KOBu) as a base enhances yield due to its strong basicity, facilitating deprotonation of the amine and accelerating coupling. Microwave conditions reduce reaction times from 24 hours (conventional heating) to 2 hours.
Reductive Amination and Sequential Functionalization
Nitro Reduction Followed by Iodination
A patent-derived strategy for analogous chlorinated benzamides can be adapted for iodination. Starting with methyl 3-methyl-2-nitrobenzoate, reductive amination with methylamine in methanol at 70°C for 10 hours yields 3-methyl-2-nitrobenzamide. Subsequent reduction with iron powder in dilute hydrochloric acid produces 3-methyl-2-aminobenzamide, which undergoes iodination using iodine and silver triflate in acetonitrile at 60°C. While this method achieves moderate yields (63–72%), it highlights the versatility of sequential functionalization for introducing iodine at late stages.
Mechanistic Insights and Side-Reaction Mitigation
Radical Pathways in Iodination
Evidence from related syntheses suggests that iodination may proceed via radical intermediates. For example, the addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) reduces yields by 60–75%, implicating a single-electron transfer mechanism. In the case of this compound, iodine radicals generated from I₂ and H₅IO₆ attack the electron-rich aromatic ring, guided by the directing effects of the amide group.
Analytical Characterization and Validation
Spectroscopic Data
The compound is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:
Purity and Stability
Column chromatography on silica gel (ethyl acetate/hexane, 1:4) achieves >95% purity. Stability studies indicate decomposition above 160°C, necessitating storage at –20°C under inert atmosphere.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Time (h) | Cost Efficiency |
|---|---|---|---|
| Direct Coupling | 78–85 | 14 | High |
| Oxidative Iodination | 86 | 21 | Moderate |
| Microwave-Assisted | 72–89 | 2 | High |
| Reductive Amination | 63–72 | 24 | Low |
The microwave-assisted method offers the best balance of yield and time efficiency, while oxidative iodination provides the highest yield despite longer reaction times.
Chemical Reactions Analysis
Types of Reactions: N-(2-iodophenyl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and phosphines, often in the presence of palladium or copper catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products may include oxidized derivatives of the benzamide.
Reduction Reactions: Reduced forms of the benzamide, such as amines or alcohols.
Scientific Research Applications
Chemistry: N-(2-iodophenyl)-2,3-dimethylbenzamide is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It serves as a precursor for various functionalized molecules through substitution and cyclization reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-2,3-dimethylbenzamide largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Halogen-Substituted Benzamides
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (C₁₃H₈F₃NO): The fluorine atoms participate in F···H-N hydrogen bonding, enhancing crystal packing stability . Fluorine’s electronegativity increases metabolic stability compared to iodine, as seen in studies on fluorinated pharmaceuticals .
2-Chloro-N-(2,6-dichlorophenyl)benzamide analogs :
Methyl-Substituted Benzamides
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
- LMK235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide): A histone deacetylase (HDAC) inhibitor with methyl groups contributing to selective HDAC4/5 binding . The iodine in N-(2-iodophenyl)-2,3-dimethylbenzamide may sterically hinder enzyme interactions but could enhance lipophilicity for blood-brain barrier penetration .
Metabolic and Pharmacokinetic Comparisons
Metabolism of N-Alkylbenzamides
- D2916 (2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl)): Undergoes sex-dependent hydroxylation: males hydroxylate the benzamide methyl group, while females hydroxylate the isoxazolyl methyl, producing active metabolite D3187 .
N-Heptan-4-yl Benzo[d][1,3]dioxole-5-carboxamide (S807) :
Crystallographic and Conformational Analysis
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide crystallizes in a monoclinic system (CCDC 1965367), with bond lengths and angles typical for benzamides .
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (monoclinic Pn, β = 96.6°) shows planar amide geometry, whereas the iodine substituent in the target compound may induce non-planar conformations due to steric effects .
Q & A
Q. What are the recommended synthetic routes for N-(2-iodophenyl)-2,3-dimethylbenzamide?
- Methodological Answer : A common approach involves coupling 2,3-dimethylbenzoic acid with 2-iodoaniline via amide bond formation. Activation of the carboxylic acid (e.g., using thionyl chloride or HATU) followed by reaction with the aniline derivative under inert conditions is typical. Purification by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures product isolation. For intermediates like 2,3-dimethylbenzoic acid, synthesis may involve oxidation of alkyl-substituted toluenes or Friedel-Crafts acylation .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions and amide bond formation.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., exact mass for CHINO).
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves spatial arrangement, as demonstrated for structurally similar benzamides .
- Melting point analysis : Compare with literature values; discrepancies may indicate impurities or isomerization (e.g., 3,4- vs. 2,3-dimethylbenzamide melting points differ significantly ).
Advanced Research Questions
Q. How should researchers address inconsistencies in melting points during characterization?
- Methodological Answer : Melting point discrepancies (e.g., observed vs. literature values) can arise from polymorphic forms or impurities. To resolve:
Repetitive recrystallization : Use solvents like ethanol or dichloromethane to isolate pure phases.
Hydrolysis and derivative analysis : Hydrolyze the amide to its parent acid (e.g., 2,3-dimethylbenzoic acid) and compare with authentic samples via melting point and HPLC .
Thermogravimetric analysis (TGA) : Rule out solvent retention or decomposition during heating.
Q. What strategies optimize yield in multi-step syntheses of halogenated benzamides?
- Methodological Answer :
- Catalyst optimization : Use Pd-based catalysts for Ullmann-type couplings to introduce iodine efficiently.
- Protecting groups : Protect reactive sites (e.g., amines) during iodination steps to avoid side reactions.
- Reaction monitoring : Employ TLC or in-situ FTIR to track intermediate formation and adjust reaction times.
- Scale-up considerations : Maintain inert atmospheres and controlled temperatures to prevent degradation, as shown in trifluoroacetic acid-mediated deprotection protocols .
Q. How can bioactivity and target interactions of this compound be evaluated?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or radiometric assays.
- Molecular docking : Predict binding modes using software like AutoDock Vina; validate with mutagenesis studies.
- ADMET profiling : Assess permeability (Caco-2 cells), metabolic stability (microsomal assays), and cytotoxicity (MTT assays) .
Q. What computational methods predict the reactivity of halogenated benzamides?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Solvent modeling : Use COSMO-RS to simulate solvation effects on reaction pathways.
- Kinetic studies : Model reaction energy profiles (e.g., for amide bond cleavage) using Gaussian or ORCA software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
